7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine

Catalog No.
S12560535
CAS No.
M.F
C7H4BrClN2
M. Wt
231.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine

Product Name

7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

InChI

InChI=1S/C7H4BrClN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H

InChI Key

HSDUSPADONKSAM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Cl)Br

7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a pyrrole ring fused with a pyridine structure. Its molecular formula is C₇H₄BrClN₂, and it features a bromine atom at the 7-position and a chlorine atom at the 3-position of the pyrrolo ring. This compound has garnered attention due to its potential applications in medicinal chemistry and material science.

7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine exhibits several notable chemical reactivity patterns:

  • Substitution Reactions: The compound can undergo nucleophilic substitution at the bromine or chlorine positions, allowing for the introduction of various functional groups.
  • Oxidation/Reduction Reactions: Depending on the presence of other functional groups, it can participate in oxidation or reduction reactions.
  • Cross-Coupling Reactions: It is amenable to palladium-catalyzed cross-coupling reactions, which are valuable for further functionalization and modification of the compound.

Common reagents used in these reactions include N-bromosuccinimide for bromination, chlorine gas for chlorination, and lithium aluminum hydride for reduction. The conditions typically involve refluxing with appropriate solvents and catalysts.

Research indicates that 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine may exhibit significant biological activity. It has been studied for its potential as an anticancer agent, particularly in relation to its interactions with transition metal complexes. The compound's structure allows it to act as a ligand in forming complexes that display cytotoxic properties against various cancer cell lines .

Additionally, it has been shown to inhibit certain cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism, indicating its potential impact on pharmacokinetics and drug interactions .

The synthesis of 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods:

  • Cyclization of Precursors: A common method involves cyclizing appropriate precursors such as 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine under specific reaction conditions.
  • Bromination and Chlorination: The synthesis often includes bromination followed by chlorination using agents like N-bromosuccinimide and chlorine gas, respectively.
  • Palladium-Catalyzed Cross-Coupling: This method allows for the introduction of various substituents through coupling reactions with different partners .

Optimization of reaction conditions is critical for improving yield and scalability.

7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine has several applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents, particularly in oncology.
  • Material Science: The compound may also find applications in creating advanced materials due to its electronic properties and reactivity.
  • Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry research.

Studies have focused on the interactions of 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine with various biological targets. Its ability to form complexes with transition metals enhances its potential as a drug candidate. For instance, when coordinated with platinum or palladium, it exhibits enhanced anticancer activity compared to uncoordinated forms .

Furthermore, its inhibition of cytochrome P450 enzymes suggests that it could affect the metabolism of co-administered drugs, warranting further investigation into its pharmacological interactions.

Several compounds share structural similarities with 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine. Here are some notable examples:

Compound NameSimilarity IndexKey Features
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine0.90Different halogen substitution at position 5
7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine0.80Chlorine at position 4 instead of position 3
2-Bromo-6-chloro-1,7-naphthyridine0.88Naphthyridine structure with similar halogenation
5-Bromo-6-chloro-1H-pyrrolo[2,3-c]pyridine0.80Variation in halogen positioning

These compounds illustrate variations in halogen placement and structural differences that may influence their biological activity and chemical properties. The unique positioning of bromine and chlorine in 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine contributes to its distinct reactivity profile and potential applications in drug development.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

229.92464 g/mol

Monoisotopic Mass

229.92464 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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